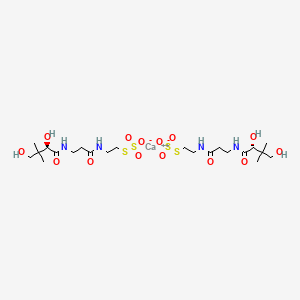
N,N'-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) is a synthetic compound with the molecular formula C38H76N2O4. It is known for its unique structure, which includes two long hydrocarbon chains and hydroxyl groups. This compound is often used in industrial applications due to its stability and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) can be synthesized through a multi-step process involving the reaction of ethylenediamine with 12-hydroxyoctadecanoic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to produce the final compound. The product is then purified and tested for quality before being used in various applications .
Chemical Reactions Analysis
Types of Reactions
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the amide groups can produce amines .
Scientific Research Applications
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its use in drug delivery systems.
Mechanism of Action
The mechanism of action of N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) involves its interaction with various molecular targets and pathways. The hydroxyl and amide groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. This interaction can affect various biochemical pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Hexane-1,6-diylbis(12-hydroxyoctadecanamide)
- N,N’-[1,3-Phenylenebis(methylene)]bis(12-hydroxyoctadecanamide)
- Reaction mass of N,N’-ethane-1,2-diylbis(hexanamide) and 12-hydroxy-N-[2-[(1-oxyhexyl)amino]ethyl]octadecanamide
Uniqueness
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) is unique due to its specific molecular structure, which includes two long hydrocarbon chains and hydroxyl groups. This structure provides the compound with distinct physical and chemical properties, making it suitable for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
38162-95-7 |
|---|---|
Molecular Formula |
C38H76N2O4 |
Molecular Weight |
625.0 g/mol |
IUPAC Name |
18-hydroxy-N-[2-(18-hydroxyoctadecanoylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C38H76N2O4/c41-35-29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-37(43)39-33-34-40-38(44)32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-36-42/h41-42H,1-36H2,(H,39,43)(H,40,44) |
InChI Key |
IEIBGVWGAHWHMM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCCCCO)CCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)

![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)


![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)







